Synthetic Yield Comparison in Tetrazole Core Formation
The compound can be synthesized via a novel two-step geminal diazide thermolysis route. In this specific protocol, 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one (9b) was isolated with a high yield of 86%, demonstrating the efficiency of this method for the 7-chloro derivative [1]. This yield is comparable to its trifluoromethyl analog (9c, 87% yield) [1].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 86% |
| Comparator Or Baseline | 7-trifluoromethyl analog (9c): 87% |
| Quantified Difference | 1% lower yield |
| Conditions | Two-step oxidative diazidation and microwave thermolysis protocol |
Why This Matters
This quantitative yield data informs procurement and process chemistry decisions, confirming that the 7-chloro derivative is efficiently accessible via a modern synthetic route.
- [1] Holzschneider K, Tong ML, Mohr F, Kirsch SF. A Synthetic Route Toward Tetrazoles: The Thermolysis of Geminal Diazides. Chemistry – A European Journal. 2019;25(50):11725-11733. doi:10.1002/chem.201902131 View Source
